molecular formula C19H22O2 B2849187 1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one CAS No. 207737-64-2

1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one

Cat. No.: B2849187
CAS No.: 207737-64-2
M. Wt: 282.383
InChI Key: HLJUQQMGAVBQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one is a compound known for its unique structural features. With a benzyloxy group attached to a phenyl ring and a methylated pentanone chain, it stands out as a versatile intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process. One common method involves the alkylation of 4-benzyloxybenzaldehyde with a suitable methylating agent in the presence of a base to form the intermediate compound. This intermediate can then be subjected to further reduction and ketonization to yield the final product, 1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one.

Industrial Production Methods: In industrial settings, this synthesis is often scaled up using continuous flow processes to ensure consistency and efficiency. Parameters such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of reactions including oxidation, reduction, and substitution. For instance, the benzyloxy group can be removed through catalytic hydrogenation, converting it into a hydroxyl group. Similarly, the ketone can be reduced to an alcohol using sodium borohydride.

Common Reagents and Conditions: Oxidation reactions might use reagents like potassium permanganate, while reductions could employ lithium aluminum hydride. Substitution reactions might involve halogenation under mild conditions to introduce functional groups at specific sites on the phenyl ring.

Major Products: The oxidation of 1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one often leads to the formation of carboxylic acids or aldehydes, depending on the conditions. Reduction typically results in the corresponding alcohols.

Scientific Research Applications

The compound finds applications across a broad spectrum of scientific fields:

  • Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.

  • Biology: Researchers use it in studies involving cellular signaling and metabolic pathways.

  • Industry: Its derivatives are used in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism by which 1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one exerts its effects is primarily through interaction with specific molecular targets. The benzyloxy group allows it to engage in pi-stacking interactions with aromatic residues in proteins, influencing binding affinity and activity. The ketone moiety is crucial for forming hydrogen bonds, further stabilizing its interaction with target sites.

Comparison with Similar Compounds

Comparison with Other Compounds: Compared to other benzyloxy-containing compounds, 1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one displays enhanced stability and reactivity due to its ketone group. It is less prone to hydrolysis compared to ethers and exhibits unique reactivity patterns.

List of Similar Compounds:

  • 1-(4-Hydroxyphenyl)-4-methylpentan-3-one

  • 1-(4-Methoxyphenyl)-4-methylpentan-3-one

  • 1-(4-Aminophenyl)-4-methylpentan-3-one

There you have it—a comprehensive overview of this compound from its preparation to its applications. How does that sound?

Properties

IUPAC Name

4-methyl-1-(4-phenylmethoxyphenyl)pentan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-15(2)19(20)13-10-16-8-11-18(12-9-16)21-14-17-6-4-3-5-7-17/h3-9,11-12,15H,10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJUQQMGAVBQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Hydrogenation of 50 g (190 mmol) of 1-(4-benzyloxy-phenyl)-4-methyl-pent-1-en-3-one prepared in Example B was effected as described in General Method 3 using 1.08 g 5% Pd over BaSO4 and 1000 mL of THF under hydrogen atmosphere.
Name
1-(4-benzyloxy-phenyl)-4-methyl-pent-1-en-3-one
Quantity
50 g
Type
reactant
Reaction Step One
Name
BaSO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.08 g
Type
catalyst
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.